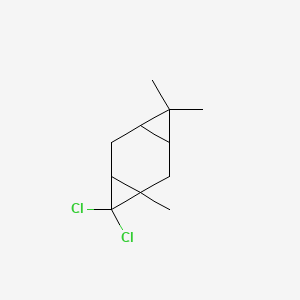
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane is a chemical compound with the molecular formula C11H16Cl2. It is characterized by its unique tricyclic structure, which includes three interconnected rings.
Preparation Methods
The synthesis of 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane typically involves multiple steps. One common synthetic route includes the chlorination of a precursor compound under controlled conditions. The reaction conditions often require specific temperatures and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes, utilizing specialized equipment to handle the reagents and control the reaction environment .
Chemical Reactions Analysis
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and specific temperatures and pressures to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism by which 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. The exact pathways and targets depend on the context of its application, whether in biological research or industrial processes.
Comparison with Similar Compounds
When compared to similar compounds, 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane stands out due to its unique tricyclic structure and the presence of chlorine atoms. Similar compounds include:
1,4,4-Trimethyltricyclo(5.1.0.03,5)octane: Lacks the chlorine atoms, resulting in different chemical reactivity.
8,8-Dibromo-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Contains bromine atoms instead of chlorine, leading to variations in its chemical and physical properties.
These comparisons highlight the distinct characteristics of this compound, making it a valuable compound for specific applications.
Properties
CAS No. |
35266-90-1 |
|---|---|
Molecular Formula |
C11H16Cl2 |
Molecular Weight |
219.15 g/mol |
IUPAC Name |
8,8-dichloro-1,4,4-trimethyltricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C11H16Cl2/c1-9(2)6-4-8-10(3,5-7(6)9)11(8,12)13/h6-8H,4-5H2,1-3H3 |
InChI Key |
HTKBDJGWQFLSFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CC3(C(C2)C3(Cl)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


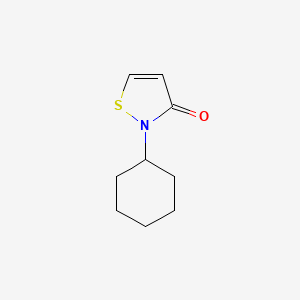
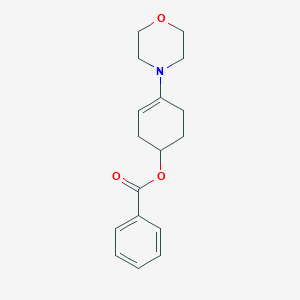
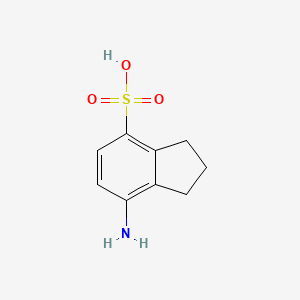
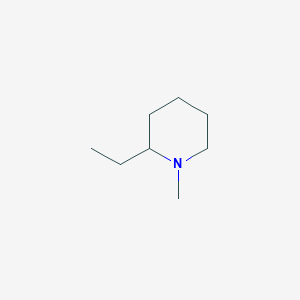
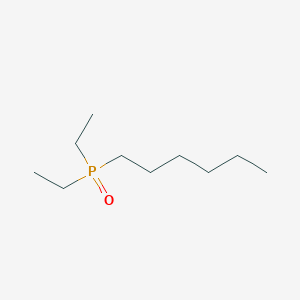
![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
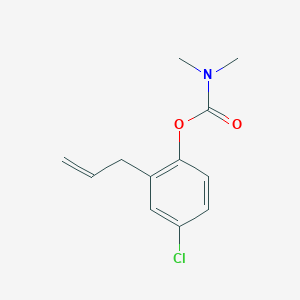
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
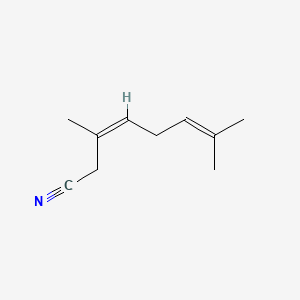

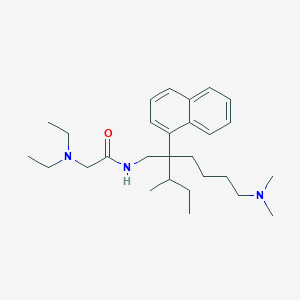

![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
